

# Application Notes and Protocols for Gene Disruption in Rabelomycin-Producing Streptomyces Strains

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## Compound of Interest

Compound Name: *Rabelomycin*

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These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of **Rabelomycin**-producing *Streptomyces* strains. The focus is on three primary gene disruption techniques: PCR-targeting, CRISPR-Cas9 mediated gene editing, and homologous recombination. These methods are essential for the functional analysis of genes, pathway engineering, and the development of novel antibiotic derivatives.

## Introduction to Gene Disruption in Streptomyces

*Streptomyces* are filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites, including the angucycline antibiotic **Rabelomycin**. Genetic manipulation of these bacteria is fundamental to understanding and engineering the biosynthetic pathways of these valuable compounds.<sup>[1][2]</sup> Gene disruption, or knockout, is a key technique used to elucidate gene function by observing the resulting phenotype after a specific gene has been inactivated. The high GC content of *Streptomyces* genomes and their complex life cycle can present challenges to genetic manipulation, making robust and efficient protocols essential.<sup>[3]</sup>

## Rabelomycin Biosynthesis

**Rabelomycin** is an aromatic polyketide synthesized via a type II polyketide synthase (PKS) pathway. It is recognized as a shunt product in the biosynthetic pathways of other angucyclines, such as gilvocarcin, ravidomycin, and jadomycin.[4][5][6] The core of the **Rabelomycin** molecule is assembled from acetyl-CoA and malonyl-CoA by a minimal PKS system typically comprising a ketosynthase (KS $\alpha$ ), a chain length factor (KS $\beta$ ), and an acyl carrier protein (ACP).[7][8] Subsequent modifications, including ketoreduction and cyclizations catalyzed by ketoreductases (KR) and cyclases (CYC), lead to the formation of the characteristic angucyclinone structure.[4] Gene disruption studies targeting the genes encoding these enzymes are crucial for confirming their roles in **Rabelomycin** biosynthesis and for engineering the pathway to produce novel analogues.

## Gene Disruption Techniques

Several powerful techniques have been adapted and optimized for use in *Streptomyces*. The choice of method often depends on the desired outcome (e.g., simple gene knockout, markerless deletion), the efficiency required, and the specific characteristics of the *Streptomyces* strain being manipulated.

### PCR-Targeting

This technique utilizes  $\lambda$ -Red mediated recombination in *E. coli* to replace a target gene on a cosmid with a selectable antibiotic resistance cassette generated by PCR.[5][9] The modified cosmid is then transferred to *Streptomyces* via conjugation, and the gene disruption is introduced into the chromosome through homologous recombination. This method is particularly useful for disrupting large genes or entire gene clusters.[9]

### CRISPR-Cas9 Mediated Gene Editing

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has been adapted to be a highly efficient and versatile tool for genome editing in *Streptomyces*. [10][11] This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The DSB is then repaired by the host cell's machinery, often through homology-directed repair (HDR) using a provided DNA template, which can be designed to introduce a deletion or other modifications.[3][12]

## Homologous Recombination

This classical approach involves the introduction of a suicide or temperature-sensitive plasmid containing a selectable marker and DNA sequences homologous to the regions flanking the target gene.<sup>[13][14]</sup> A double-crossover event results in the replacement of the target gene with the selectable marker. While generally less efficient than CRISPR-Cas9, it remains a reliable method for generating targeted gene deletions.<sup>[3]</sup>

## Quantitative Data on Gene Disruption Efficiency

The efficiency of gene disruption can vary significantly depending on the technique, the specific *Streptomyces* strain, the target gene, and the experimental conditions. The following table summarizes reported efficiencies for different methods.

| Gene Disruption Technique                      | Streptomyces Species   | Target Size       | Reported Efficiency              | Citation(s)         |
|--|--|-------------------|----------------------------------|---------------------|
| CRISPR-Cas9                                    | <i>S. coelicolor</i>   | Single gene       | 100%                             | <sup>[10]</sup>     |
| CRISPR-Cas9                                    | <i>S. coelicolor</i>   | 21.3 kb - 82.8 kb | 60% - 100%                       | <sup>[10]</sup>     |
| CRISPR-Cas9                                    | <i>S. lividans</i> , <i>S. albus</i> , <i>S. viridochromogenes</i> | 20 bp - 31 kb     | 70% - 100%                       | <sup>[11][15]</sup> |
| CRISPR/Cas9n                                   | <i>S. fradiae</i>  | Single gene       | 77.8%                            | <sup>[16][17]</sup> |
| CRISPR/Cas9n                                   | <i>S. fradiae</i>  | 13.3 kb           | 44%                              | <sup>[16][17]</sup> |
| PCR-Targeting                                  | <i>S. coelicolor</i>   | Single gene       | Typically 5-70% double crossover | <sup>[5]</sup>      |
| Markerless Deletion (Homologous Recombination) | Industrial <i>Streptomyces</i> strains                             | 10 kb             | ~15% (second crossover)          | <sup>[18]</sup>     |

## Experimental Protocols

### Protocol 1: PCR-Targeting for Gene Disruption

This protocol is adapted from established methods for PCR-targeting in *Streptomyces*.[\[5\]](#)[\[19\]](#)

#### Materials:

- *E. coli* BW25113/pIJ790 (containing the  $\lambda$ -Red system)
- Cosmid library of the target *Streptomyces* strain
- Template plasmid for resistance cassette (e.g., pIJ773 for apramycin resistance)
- Long primers (59-nt) with 39-nt extensions homologous to the regions flanking the target gene and 20-nt priming sites for the resistance cassette
- High-fidelity DNA polymerase
- Methylation-deficient *E. coli* strain (e.g., ET12567/pUZ8002) for conjugation
- Appropriate growth media and antibiotics for *E. coli* and *Streptomyces*

#### Procedure:

- PCR Amplification of the Disruption Cassette:
  - Amplify the antibiotic resistance cassette from the template plasmid using the long primers.
  - Use approximately 100 ng of template DNA.[\[5\]](#)
  - Purify the PCR product. Optimal gene replacement is achieved with 200-300 ng of purified PCR product.[\[5\]](#)
- Preparation of Electrocompetent *E. coli* BW25113/pIJ790 containing the target cosmid:
  - Grow an overnight culture of *E. coli* BW25113/pIJ790 harboring the target cosmid at 30°C in LB with appropriate antibiotics.

- Inoculate fresh SOB medium and grow to an OD600 of ~0.4.[\[19\]](#)
- Prepare electrocompetent cells by washing with ice-cold 10% glycerol.
- Electroporation and Recombination:
  - Electroporate the purified PCR product into the competent cells.
  - Recover the cells in LB and plate on selective media containing antibiotics to select for both the cosmid and the inserted resistance cassette.
- Verification of Recombination in E. coli:
  - Isolate cosmid DNA from several transformants.
  - Verify the correct gene replacement by PCR and/or restriction digestion.
- Conjugation into Streptomyces:
  - Transform the verified recombinant cosmid into the methylation-deficient E. coli strain ET12567/pUZ8002.
  - Perform intergeneric conjugation with the recipient Streptomyces strain.
- Selection and Verification of Streptomyces Mutants:
  - Select for exconjugants that are resistant to the antibiotic from the disruption cassette and sensitive to the antibiotic marker on the cosmid backbone (indicating a double-crossover event).
  - Confirm the gene disruption in the Streptomyces genome by PCR and/or Southern blotting.

## Protocol 2: CRISPR-Cas9 Mediated Gene Deletion using pCRISPomyces-2

This protocol provides a workflow for using the pCRISPomyces-2 plasmid for gene deletion in Streptomyces.[\[1\]](#)

#### Materials:

- pCRISPomyces-2 plasmid
- Target Streptomyces genomic DNA (gDNA)
- Primers for amplifying upstream and downstream homology arms (flanks)
- Oligos for the guide RNA (gRNA)
- Chemically competent E. coli (e.g., NEB DH5α)
- Methylation-deficient E. coli ET12567/pUZ8002
- Appropriate growth media and antibiotics

#### Procedure:

- Design of gRNA and Homology Arms:
  - Design a 20-bp gRNA sequence targeting the gene of interest, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
  - Design primers to amplify ~1 kb upstream and downstream homology arms flanking the target gene.
- Construction of the Editing Plasmid:
  - Anneal the gRNA oligos and clone them into pCRISPomyces-2 via Golden Gate assembly.
  - Transform the resulting plasmid into E. coli and select for successful transformants (e.g., using blue-white screening).
  - Amplify the homology arms from Streptomyces gDNA.
  - Linearize the gRNA-containing plasmid with a restriction enzyme (e.g., XbaI).
  - Assemble the homology arms into the linearized plasmid using Gibson Assembly.

- Verification and Transfer to Streptomyces:
  - Transform the final construct into E. coli and verify the correct assembly by colony PCR and/or restriction digestion.
  - Transform the verified plasmid into E. coli ET12567/pUZ8002.
  - Conjugate the plasmid from E. coli into the target Streptomyces strain.
- Selection and Curing of the Plasmid:
  - Select for exconjugants on media containing the appropriate antibiotic (e.g., apramycin).
  - Streak the exconjugants on non-selective media to facilitate the loss of the temperature-sensitive pCRISPomyces-2 plasmid.
- Verification of the Deletion:
  - Screen for colonies that have lost the plasmid (are sensitive to the plasmid's antibiotic marker).
  - Confirm the desired gene deletion in the plasmid-cured colonies by PCR using primers that anneal outside the homology arms.

## Protocol 3: Gene Deletion via Homologous Recombination

This protocol outlines a general procedure for gene deletion using a suicide vector and homologous recombination.[\[13\]](#)[\[18\]](#)

Materials:

- A suicide or temperature-sensitive vector for Streptomyces (e.g., pSET152-derived)
- Primers to amplify upstream and downstream homology arms of the target gene
- An antibiotic resistance cassette

- E. coli strain for cloning (e.g., DH5α)
- Methylation-deficient E. coli ET12567/pUZ8002 for conjugation
- Appropriate growth media and antibiotics

#### Procedure:

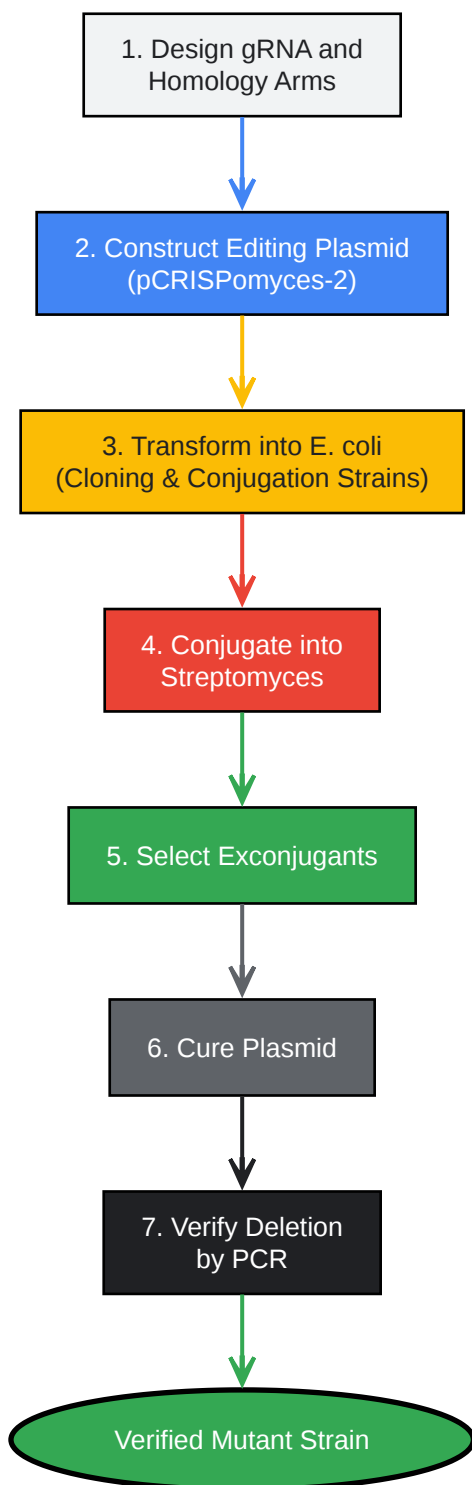
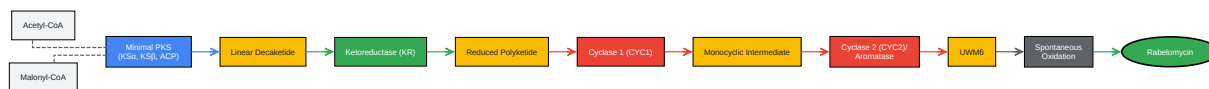
- Construction of the Knockout Vector:
  - Amplify the upstream and downstream homology arms (each ~1-2 kb) from the *Streptomyces* gDNA.
  - Clone the homology arms and an antibiotic resistance cassette into the suicide vector, such that the resistance cassette is flanked by the homology arms.
- Transfer to *Streptomyces*:
  - Transform the knockout vector into E. coli ET12567/pUZ8002.
  - Conjugate the vector into the target *Streptomyces* strain.
- Selection for Single-Crossover Events:
  - Plate the conjugation mixture on a medium that selects for the integration of the plasmid into the chromosome (containing the antibiotic for the marker on the plasmid).
- Selection for Double-Crossover Events:
  - Culture the single-crossover mutants under non-selective conditions to allow for a second crossover event, which will excise the plasmid backbone and the wild-type gene, leaving the resistance cassette in its place.
  - Screen for colonies that have undergone the second crossover by replica plating to identify those that have lost the plasmid's resistance marker but retained the resistance marker from the disruption cassette.
- Verification of the Deletion:

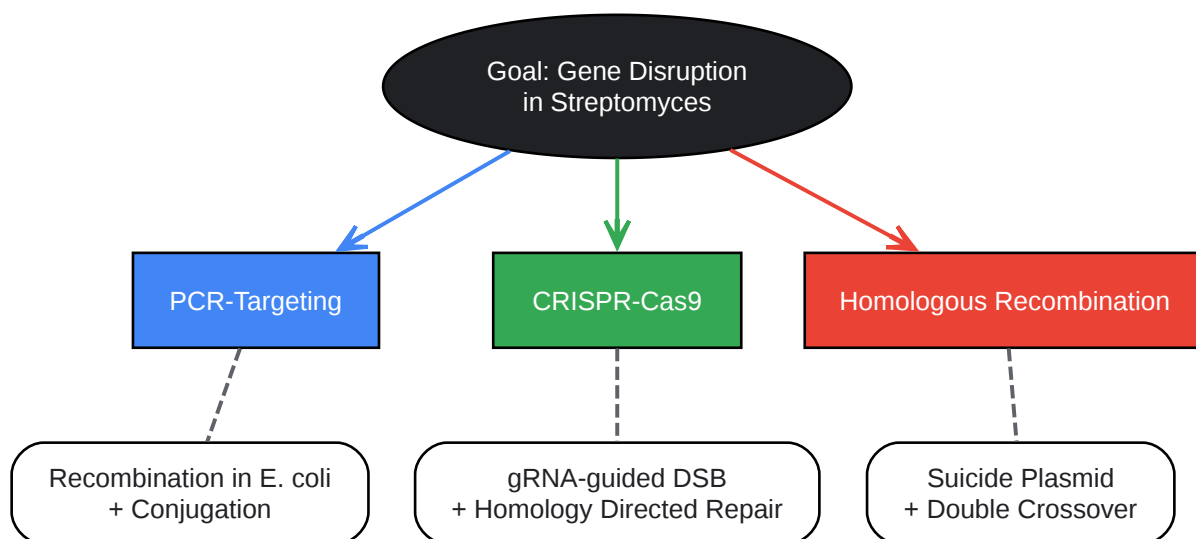


- Confirm the gene deletion in the putative double-crossover mutants by PCR and/or Southern blotting.

## Visualizations

### Rabelomycin Biosynthesis Pathway





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